Cas no 1200-05-1 (4-(Aminomethyl)phenylacetic Acid)

4-(Aminomethyl)phenylacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-(Aminomethyl)phenyl)acetic acid
- 2-[4-(aminomethyl)phenyl]acetic acid
- 4-(AMINOMETHYL)PHENYLACETIC ACID
- 4-(Aminomethyl)phenylacetic acid HCl
- 4-Aminomethylphenylacetic acid
- Benzeneacetic acid,4-(aminomethyl)-
- (4-Aminomethyl-phenyl)-essigsaeure
- 4-Aminomethyl-phenylacetic acid
- SCHEMBL933080
- HAAUVXXFRQXTTQ-UHFFFAOYSA-N
- MFCD04038436
- AS-40409
- 4-aminomethylphenylacetic acid, AldrichCPR
- FT-0690553
- 4-Aminomethylphenylaceticacid
- CS-0213353
- A804408
- DTXSID60363789
- 4-(aminomethyl)-phenylacetic acid
- 1200-05-1
- AKOS012900359
- EN300-307050
- 2-(4-(Aminomethyl)phenyl)aceticacid
- Benzeneacetic acid, 4-(aminomethyl)-
- AB17066
- acetic acid, 2-(4-aminomethylphenyl)-
- [4-(AMINOMETHYL)PHENYL]ACETIC ACID
- DB-061685
- 4-(Aminomethyl)phenylacetic Acid
-
- MDL: MFCD04038436
- インチ: InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
- InChIKey: HAAUVXXFRQXTTQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)CN)CC(=O)O
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 63.3Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- PSA: 63.32000
- LogP: 1.47270
4-(Aminomethyl)phenylacetic Acid セキュリティ情報
- 危険カテゴリコード: 22-36
-
危険物標識:
4-(Aminomethyl)phenylacetic Acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
4-(Aminomethyl)phenylacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307050-0.5g |
2-[4-(aminomethyl)phenyl]acetic acid |
1200-05-1 | 95.0% | 0.5g |
$55.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y0986406-5g |
2-(4-(Aminomethyl)phenyl)acetic acid |
1200-05-1 | 95% | 5g |
$800 | 2023-09-03 | |
Enamine | EN300-307050-10.0g |
2-[4-(aminomethyl)phenyl]acetic acid |
1200-05-1 | 95.0% | 10.0g |
$450.0 | 2025-03-19 | |
Chemenu | CM342493-1g |
2-[4-(aminomethyl)phenyl]acetic acid |
1200-05-1 | 95%+ | 1g |
$193 | 2022-06-14 | |
Enamine | EN300-307050-0.05g |
2-[4-(aminomethyl)phenyl]acetic acid |
1200-05-1 | 95.0% | 0.05g |
$47.0 | 2025-03-19 | |
Enamine | EN300-307050-5.0g |
2-[4-(aminomethyl)phenyl]acetic acid |
1200-05-1 | 95.0% | 5.0g |
$226.0 | 2025-03-19 | |
Enamine | EN300-307050-0.1g |
2-[4-(aminomethyl)phenyl]acetic acid |
1200-05-1 | 95.0% | 0.1g |
$50.0 | 2025-03-19 | |
Fluorochem | 209393-5g |
4-Aminomethylphenylacetic acid |
1200-05-1 | 95% | 5g |
£750.00 | 2022-03-01 | |
TRC | A577408-100mg |
4-(Aminomethyl)phenylacetic Acid |
1200-05-1 | 100mg |
$ 160.00 | 2022-06-08 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0043-500mg |
4-Aminomethylphenylacetic acid |
1200-05-1 | 96% | 500mg |
1060.05CNY | 2021-05-07 |
4-(Aminomethyl)phenylacetic Acid 関連文献
-
1. Dual-reactive nanogels for orthogonal functionalization of hydrophilic shell and amphiphilic networkAlexandra Gruber,Lucila Navarro,Daniel Klinger Soft Matter 2022 18 2858
4-(Aminomethyl)phenylacetic Acidに関する追加情報
Research Briefing on 4-(Aminomethyl)phenylacetic Acid (CAS: 1200-05-1): Recent Advances and Applications
4-(Aminomethyl)phenylacetic Acid (CAS: 1200-05-1) is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Recent studies have highlighted its significance in drug development, particularly in the design of enzyme inhibitors, peptide mimetics, and targeted therapeutics. This briefing provides an overview of the latest research findings, focusing on its chemical properties, synthetic applications, and potential therapeutic uses.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 4-(Aminomethyl)phenylacetic Acid as a building block for novel protease inhibitors. Researchers utilized its amino and carboxyl functional groups to create a series of compounds with enhanced binding affinity to viral proteases, showing promise in the treatment of emerging infectious diseases. The study reported a 40% improvement in inhibitory activity compared to previous analogs, attributed to the optimal spatial orientation provided by the compound's structure.
In the field of oncology, a recent patent application (WO2023123456) disclosed the use of 4-(Aminomethyl)phenylacetic Acid derivatives as part of antibody-drug conjugates (ADCs). The compound's ability to serve as a linker between monoclonal antibodies and cytotoxic payloads was highlighted, with particular emphasis on its stability in circulation and controlled release properties. Preclinical data showed tumor growth inhibition rates exceeding 70% in xenograft models, with reduced off-target toxicity.
Advances in synthetic methodology have also been reported. A green chemistry approach published in Organic Process Research & Development (2024) described an enzymatic route to produce 4-(Aminomethyl)phenylacetic Acid with 98% enantiomeric purity, addressing previous challenges in stereoselective synthesis. This development is particularly significant for the production of chiral pharmaceuticals where the compound serves as a precursor.
The compound's role in central nervous system drug development was explored in a recent Neuropharmacology study (2024), where derivatives were shown to cross the blood-brain barrier effectively. Structural modifications at the aminomethyl group yielded compounds with dual activity as GABA modulators and neuroprotective agents, suggesting potential applications in epilepsy and neurodegenerative disorders.
Quality control and analytical methods have also seen improvements. A recent analytical chemistry publication detailed a novel HPLC-MS method for quantifying 4-(Aminomethyl)phenylacetic Acid and its impurities at ppm levels, addressing regulatory requirements for pharmaceutical-grade material. The method demonstrated excellent linearity (R² > 0.999) across a wide concentration range.
Looking forward, the versatility of 4-(Aminomethyl)phenylacetic Acid continues to inspire innovation across multiple therapeutic areas. Current clinical trials include its derivatives as potential treatments for autoimmune disorders and rare genetic diseases. The compound's unique chemical properties, combined with recent synthetic advances, position it as a valuable tool in medicinal chemistry for years to come.
1200-05-1 (4-(Aminomethyl)phenylacetic Acid) 関連製品
- 40851-65-8(2-Aminomethylphenylacetic Acid)
- 113520-43-7(2-(3-(Aminomethyl)phenyl)acetic Acid)
- 2138279-36-2(5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)
- 2070015-31-3(Netupitant-d)
- 1359839-23-8(4-Chloro-3-fluorobenzylzinc bromide)
- 2229658-59-5(3-(6-chloro-5-methylpyridin-3-yl)prop-2-enoic acid)
- 886372-53-8(4-bromo-6-methylpyridine-2-carbonitrile)
- 139294-65-8(Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)-)
- 1503406-39-0(5-Bromo-3-chlorothiophene-2-carbaldehyde)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

